molecular formula C12H16N6O3 B6533189 3-ethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-03-2

3-ethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533189
CAS No.: 1070807-03-2
M. Wt: 292.29 g/mol
InChI Key: VWFGQMBXEDAHHP-UHFFFAOYSA-N
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Description

The compound 3-ethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a scaffold known for its diverse pharmacological applications, including antiviral and antitumor activities . Its structure features a triazolopyrimidine core substituted with an ethyl group at the 3-position and a morpholin-4-yl-ethylketone moiety at the 6-position. The morpholine ring is a critical functional group, often introduced to enhance solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

3-ethyl-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3/c1-2-18-11-10(14-15-18)12(20)17(8-13-11)7-9(19)16-3-5-21-6-4-16/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGQMBXEDAHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCOCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazolopyrimidine core allows extensive derivatization. Key structural analogs and their substituents are compared below:

Compound Name R1 (Position 3) R2 (Position 6) Key Physicochemical Properties
Target Compound Ethyl 2-(Morpholin-4-yl)-2-oxoethyl Likely higher solubility due to morpholine
10a () Hexyl 4-Chlorophenyl MP 78°C; IR νmax 1645 cm⁻¹ (C=O)
10b () Butyl 4-Nitrophenyl MP 190°C; IR νmax 1670 cm⁻¹ (C=O)
11 () 4-Bromobenzyl Glycosyl IR νmax 1661 cm⁻¹ (C=O); glycoside enhances bioavailability
Lead Compound () Unspecified Unspecified Antiviral (CHIKV) activity in vitro

Key Observations :

  • Alkyl vs. Aryl Substituents : Compounds with lipophilic groups (e.g., hexyl in 10a) exhibit lower melting points, suggesting reduced crystallinity, while nitrophenyl derivatives (10b) show higher thermal stability .
  • Morpholine vs. Glycosyl Groups : The target compound’s morpholine moiety likely improves water solubility compared to glycosides (e.g., 11), which may enhance tissue penetration .

Pharmacological and Industrial Implications

  • Solubility and Bioavailability : The morpholine group in the target compound contrasts with glycosides (e.g., 11) and halogenated aryl groups (e.g., 10a), offering a balance between lipophilicity and solubility for CNS or systemic applications .
  • Antiviral Optimization : Structural analogs with nitrophenyl (10b) or glycosyl (11) substituents provide insights into activity-relationship trends. Further studies on the target compound’s EC₅₀ against CHIKV are warranted .

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